Home > Products > Screening Compounds P146276 > 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide -

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-4317185
CAS Number:
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []1. Compound Description: This compound is a benzamide derivative with a phenylsulfamoyl group at the 3-position. Its synthesis and characterization, along with several other N-benzothiazol-2-yl benzamide derivatives, were reported in a study focusing on allosteric activators of human glucokinase. []2. Relevance: N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the core N-(1,3-benzothiazol-2-yl)benzamide structure with 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. The difference lies in the substituents on the benzamide ring: 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has an ethoxy group at the 3-position and a nitro group at the 6-position of the benzothiazole ring, while this related compound has a phenylsulfamoyl group at the 3-position of the benzamide ring. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide []1. Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative, featuring a (2-chloro-4-nitrophenyl)sulfamoyl group at the 3-position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []2. Relevance: This compound exhibits structural similarity to 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, both possessing the N-(1,3-benzothiazol-2-yl)benzamide core. They differ in their substituents, with this compound having a (2-chloro-4-nitrophenyl)sulfamoyl group at the 3-position of the benzamide ring, while 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has an ethoxy group at the 3-position and a nitro group at the 6-position of the benzothiazole ring. []

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) []1. Compound Description: BTC-j is a benzothiazole derivative with a methoxy group at the 6-position of the benzothiazole ring and a 2-(pyridine-3-ylamino)acetamide substituent at the 2-position. It displayed good antimicrobial potential against several bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa. []2. Relevance: This compound and 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide belong to the same class of benzothiazole derivatives. They share the 1,3-benzothiazole ring as a central structural feature, but differ in their substituents and linkers. While BTC-j has a methoxy group at the 6-position and an acetamide linker, 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has a nitro group at the 6-position and a benzamide linker. []

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) []1. Compound Description: BTC-r is another benzothiazole derivative, structurally similar to BTC-j. It possesses a nitro group at the 6-position of the benzothiazole ring and a 2-(pyridine-3-ylamino)acetamide substituent at the 2-position. This compound also demonstrated good antimicrobial potential. []2. Relevance: BTC-r closely resembles 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in structure, sharing the 6-nitro-1,3-benzothiazol-2-yl moiety. They differ in the linker and additional substituent, with BTC-r having an acetamide linker and a pyridine-3-ylamino group, while 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has a benzamide linker and an ethoxy group at the 3-position of the benzamide ring. []

N 2 , N 4 -bis(5-nitro-1,3-benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine []1. Compound Description: This series of compounds are triazine derivatives with two 5-nitro-1,3-benzothiazol-2-yl groups attached to the triazine core through amine linkers and an aryl substituent at the remaining amine. These compounds were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. []2. Relevance: These compounds share the 5-nitro-1,3-benzothiazol-2-yl moiety with 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. While 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide connects the 6-nitro-1,3-benzothiazol-2-yl group via a benzamide linker, this series incorporates it into a triazine ring system. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) []1. Compound Description: CDPPB is the first centrally active, positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It exhibits an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []2. Relevance: While not directly related to 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in structure, CDPPB and its analogues are valuable examples of benzamide derivatives explored for their biological activity, particularly as mGluR5 modulators. These studies shed light on the potential of manipulating benzamide structure for targeting specific biological processes, and provide a broader context for understanding the potential applications of compounds like 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. [, , ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []1. Compound Description: VU-29 is a highly potent analog of CDPPB, exhibiting significantly enhanced affinity (Ki = 156 ± 29 nM) and functional activity (EC50 = 9.6 ± 1.9 nM) at the mGluR5 allosteric binding site. It selectively potentiates mGluR5 but not mGluR1-mediated responses in midbrain neurons. []2. Relevance: VU-29, despite its structural dissimilarity to 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, highlights the impact of structural modifications on the biological activity of benzamide derivatives. The success of VU-29 in selectively targeting mGluR5 emphasizes the potential of fine-tuning benzamide structure for achieving desired pharmacological properties, offering insights for the development of related compounds like 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. []

2-Methyl-6-(phenylethynyl)pyridine (MPEP) []1. Compound Description: MPEP is a negative allosteric modulator of mGluR5. Studies have shown that CDPPB and its analogs, including VU-29, bind to the same allosteric site as MPEP. [] 2. Relevance: While structurally dissimilar to 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, MPEP plays a crucial role in understanding the mechanism of action of CDPPB and its analogs. The fact that these compounds share a binding site with MPEP offers valuable insights into the structural requirements for mGluR5 modulation. Although 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has a different core structure, the knowledge gained from studying the interaction of CDPPB analogs with MPEP can be applied to the design and optimization of related benzamide derivatives, including those targeting different biological targets. []

4-Fluoro-N-indan-2-yl-benzamide (AVE9488) []1. Compound Description: AVE9488 is a small-molecule compound that enhances endothelial nitric-oxide synthase (eNOS) promoter activity and increases eNOS expression in human endothelial cells. It exhibits antiatherosclerotic effects by increasing NO production and preventing eNOS uncoupling. []2. Relevance: AVE9488, although structurally different from 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, showcases the potential of benzamide derivatives in modulating crucial biological processes like NO production. The shared benzamide core structure suggests potential for exploring similar biological activity for 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide or its derivatives. []

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085) []1. Compound Description: AVE3085 is another small-molecule compound that shares a related structure with AVE9488. It also demonstrates antiatherosclerotic effects by enhancing eNOS expression and preventing eNOS uncoupling. []2. Relevance: AVE3085, while possessing a different core structure compared to 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, highlights the structural diversity within benzamide derivatives and their capacity for modulating eNOS activity. The presence of fluorine atoms in AVE3085 underscores the impact of halogen substitutions on the biological activity of benzamide derivatives, offering a valuable consideration for designing novel analogs of 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide with potentially enhanced pharmacological properties. []

Properties

Product Name

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H,17,18,20)

InChI Key

FDNBNZYDZNRSPO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.